2-Methyl-1-phenyl-1-butylamine Hydrochloride

Description

BenchChem offers high-quality 2-Methyl-1-phenyl-1-butylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-phenyl-1-butylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1-phenylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSSYONPWUBLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the theoretical mechanism of action for the novel phenethylamine derivative, 2-Methyl-1-phenyl-1-butylamine Hydrochloride. Based on established structure-activity relationships within the phenethylamine class, a primary mode of action is postulated to be the inhibition of monoamine transporters, with potential interactions at associated G-protein coupled receptors. This document provides a comprehensive framework for the experimental validation of this hypothesis, detailing requisite in-vitro assays and analytical methodologies. The enclosed protocols are designed to serve as a self-validating system for the elucidation of the compound's pharmacological profile.

Introduction: The Phenethylamine Scaffold and Therapeutic Potential

The phenethylamine backbone is a privileged scaffold in neuropharmacology, giving rise to a diverse array of endogenous neurotransmitters, prescription medications, and research chemicals.[1][2] These compounds exert their effects primarily through modulation of the monoaminergic systems, which include dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4] The specific pharmacological profile of a substituted phenethylamine is dictated by the nature and position of its chemical modifications.[5]

2-Methyl-1-phenyl-1-butylamine Hydrochloride, a derivative of this class, is structurally analogous to known central nervous system stimulants.[1] While empirical data for this specific molecule is not yet publicly available, its chemical architecture suggests a high probability of interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6][7] This guide will, therefore, focus on the hypothesis that 2-Methyl-1-phenyl-1-butylamine Hydrochloride functions as a monoamine reuptake inhibitor.

Postulated Mechanism of Action: A Focus on Monoamine Transporters

The primary hypothesized mechanism of action for 2-Methyl-1-phenyl-1-butylamine Hydrochloride is the inhibition of monoamine transporters. These transmembrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron, thereby terminating the signaling cascade.[8][9] Inhibition of these transporters leads to an increased concentration and prolonged duration of action of the respective neurotransmitters in the synapse.[10][11]

Interaction with Dopamine, Norepinephrine, and Serotonin Transporters

Based on its structural features, 2-Methyl-1-phenyl-1-butylamine Hydrochloride is predicted to bind to DAT, NET, and SERT, potentially with varying affinities.[12][13] The psychostimulant or other behavioral effects of the compound will be largely determined by its selectivity profile for these three transporters.[14][15] For example, a higher affinity for DAT and NET is characteristic of classical stimulants, while significant interaction with SERT may introduce empathogenic or antidepressant-like properties.[16][17]

The interaction with these transporters can be as a "blocker" (inhibitor) or a "substrate" (releaser).[6][18] A blocker, like cocaine, binds to the transporter and prevents the reuptake of the endogenous neurotransmitter.[12] A substrate, like amphetamine, is transported into the neuron and triggers the reverse transport of neurotransmitters.[19] This guide will primarily focus on protocols to determine its action as a reuptake inhibitor.

Figure 1: Postulated mechanism of action of 2-Methyl-1-phenyl-1-butylamine Hydrochloride at the monoamine synapse.

Experimental Workflow for Mechanistic Elucidation

A systematic, multi-tiered approach is required to definitively characterize the mechanism of action of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. The following experimental workflow is proposed:

Figure 2: A tiered experimental workflow for characterizing the mechanism of action.

Tier 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its molecular targets.[20][21] These assays will quantify the binding of 2-Methyl-1-phenyl-1-butylamine Hydrochloride to DAT, NET, and SERT, as well as a broader panel of G-protein coupled receptors (GPCRs) to assess selectivity.[22][23]

Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human DAT, NET, or SERT.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of membrane preparations using a Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Add increasing concentrations of 2-Methyl-1-phenyl-1-butylamine Hydrochloride (test compound) or a known inhibitor (positive control).

-

For non-specific binding determination, add a high concentration of a known non-radioactive ligand.

-

-

Incubation and Termination:

-

Incubate the plates at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

| Target | Radioligand | Positive Control |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Cocaine |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | Desipramine |

| Serotonin Transporter (SERT) | [³H]citalopram | Fluoxetine |

Table 1: Components for Monoamine Transporter Radioligand Binding Assays.

Tier 2: In Vitro Functional Assays

Functional assays are crucial to determine whether the binding of 2-Methyl-1-phenyl-1-butylamine Hydrochloride to its targets results in a biological response (e.g., inhibition of transporter function).[24][25]

Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

-

Synaptosome Preparation:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by differential centrifugation.

-

Resuspend the synaptosomal pellet in an appropriate buffer.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with increasing concentrations of 2-Methyl-1-phenyl-1-butylamine Hydrochloride or a known inhibitor.

-

Initiate the uptake reaction by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

-

Data Analysis:

-

Quantify the radioactivity retained by the synaptosomes using a liquid scintillation counter.

-

Calculate the percentage of uptake inhibition at each concentration of the test compound.

-

Determine the IC₅₀ value for uptake inhibition.

-

Tier 3: Enzyme Inhibition Assays

To assess for potential off-target effects, it is important to evaluate the interaction of 2-Methyl-1-phenyl-1-butylamine Hydrochloride with key enzymes involved in monoamine metabolism, such as Monoamine Oxidase A (MAO-A) and B (MAO-B).[26]

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source:

-

Use commercially available recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from tissue homogenates.

-

-

Assay Procedure:

-

Pre-incubate the MAO enzyme with varying concentrations of 2-Methyl-1-phenyl-1-butylamine Hydrochloride or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[27][28]

-

Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[29]

-

Monitor the formation of the product over time using a spectrophotometer or fluorometer.[30]

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction at each inhibitor concentration.

-

Determine the IC₅₀ value for MAO-A and MAO-B inhibition.

-

Interpretation of Results and Mechanistic Conclusion

The collective data from these assays will provide a comprehensive pharmacological profile of 2-Methyl-1-phenyl-1-butylamine Hydrochloride.

-

High affinity (low Ki) in binding assays coupled with potent inhibition (low IC₅₀) in uptake assays for DAT, NET, and/or SERT will confirm the primary mechanism as monoamine reuptake inhibition.

-

The selectivity profile will be determined by comparing the Ki and IC₅₀ values across the different transporters.

-

Low affinity for a broad panel of GPCRs will indicate a targeted mechanism of action with a lower likelihood of off-target effects.

-

High IC₅₀ values in MAO inhibition assays will suggest that the compound does not significantly interfere with monoamine metabolism.

Conclusion

While the precise mechanism of action of 2-Methyl-1-phenyl-1-butylamine Hydrochloride awaits empirical validation, its structural characteristics strongly suggest a role as a monoamine transporter inhibitor. The experimental framework detailed in this guide provides a robust and scientifically rigorous pathway to elucidate its pharmacological profile. The resulting data will be critical for understanding its potential therapeutic applications and for guiding future drug development efforts within the phenethylamine class.

References

-

Arzneimittelforschung. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittelforschung, 27(1), 116-8. [Link]

-

Moret, C., & Briley, M. (2011). The importance of norepinephrine in depression. Neuropsychiatric disease and treatment, 7(Suppl 1), 9–13. [Link]

-

Wikipedia. (n.d.). Norepinephrine reuptake inhibitor. Retrieved from [Link]

-

Patsnap. (2024). What are NET inhibitors and how do they work? Patsnap Synapse. [Link]

-

University of Arizona. (n.d.). Transporter inhibition: selective serotonin reuptake inhibitors. The College of Pharmacy. [Link]

-

ResearchGate. (n.d.). Norepinephrine transporter inhibitor mechanism of action. In the sinus... [Diagram]. Retrieved from [Link]

-

Kaplan, A. A., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of medicinal chemistry, 67(8), 6144–6188. [Link]

-

Glennon, R. A., & Dukat, M. (2018). Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences. Journal of forensic sciences, 63(4), 1017–1026. [Link]

-

Simmler, L. D., et al. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 11(15), 2239-2252. [Link]

-

ACS Publications. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Current topics in behavioral neurosciences, 42, 19–42. [Link]

-

ACS Publications. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (2018). Neuropharmacology of Synthetic Cathinones. PubMed. [Link]

-

National Center for Biotechnology Information. (2016). GPCR-radioligand binding assays. PubMed. [Link]

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. Retrieved from [Link]

-

Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS chemical neuroscience, 2(12), 707–714. [Link]

-

Verywell Mind. (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. [Link]

-

Dr. Oracle. (2025). What is a SERT (Serotonin Reuptake Transporter) inhibitor?. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

ResearchGate. (n.d.). Receptor binding and G-protein-dependent assays. Schematic... [Diagram]. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. [Link]

-

American Addiction Centers. (2025). Serotonin Antagonist and Reuptake Inhibitor (SARI). [Link]

-

Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1466–1475. [Link]

-

Cheng, M. H., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature, 628(8006), 213–221. [Link]

-

Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. [Link]

-

MDPI. (2026). Molecular Mechanisms of Emerging Antidepressant Strategies: From Ketamine to Neuromodulation. International Journal of Molecular Sciences. [Link]

-

Sigoillot, S. M., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 55, 120–127. [Link]

-

Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. PubMed. [Link]

-

WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

WhiteSands Alcohol and Drug Rehab. (2025). Risks of Phenethylamine Drugs. [Link]

-

MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

-

National Center for Biotechnology Information. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

-

Creative BioMart. (n.d.). Monoamine Oxidase Assay Kit. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Details for Phenethylamines [unodc.org]

- 3. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 4. whitesandstreatment.com [whitesandstreatment.com]

- 5. Structure-anorectic activity relationships in substituted phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are NET inhibitors and how do they work? [synapse.patsnap.com]

- 11. Transporter inhibition: selective serotonin reuptake inhibitors [web.williams.edu]

- 12. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 13. How SSRIs, SNRIs, and Other Reuptake Inhibitors Work [verywellmind.com]

- 14. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 17. droracle.ai [droracle.ai]

- 18. Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenethylamine - Wikipedia [en.wikipedia.org]

- 20. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 21. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. multispaninc.com [multispaninc.com]

- 23. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Monoamine Oxidase Assays [cellbiolabs.com]

- 27. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. resources.bio-techne.com [resources.bio-techne.com]

"2-Methyl-1-phenyl-1-butylamine Hydrochloride" CAS number 81880-29-7 properties

An In-Depth Technical Guide to 2-Methyl-1-phenyl-1-butylamine Hydrochloride (CAS: 81880-29-7)

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of 2-Methyl-1-phenyl-1-butylamine Hydrochloride, identified by CAS number 81880-29-7. As a research chemical with limited publicly available data, this guide consolidates known information from supplier specifications and proposes scientifically grounded, theoretical frameworks for its synthesis, purification, and analytical characterization. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of the compound's properties and the methodologies required for its study. We will address its chemical identity, propose a plausible synthetic route via reductive amination, outline a modern analytical workflow using LC-MS/MS, and discuss necessary safety protocols based on its chemical structure.

Chemical Identity and Physicochemical Properties

2-Methyl-1-phenyl-1-butylamine is a primary amine characterized by a butyl chain with a methyl group at the second position and a phenyl group and an amino group attached to the first carbon. The hydrochloride salt enhances its stability and solubility in aqueous media. Its identity is definitively established by its Chemical Abstracts Service (CAS) number, 81880-29-7.[1][2][3][4]

Structural and Molecular Data

The fundamental properties of the hydrochloride salt are summarized below. It is important to note that most physical properties, such as melting point and solubility, are not yet publicly documented and require experimental determination.

| Property | Value | Source(s) |

| CAS Number | 81880-29-7 | [1][2] |

| Molecular Formula | C₁₁H₁₈ClN | [1][2] |

| Molecular Weight | 199.72 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥95% | [1][2] |

| Intended Use | For laboratory research use only | [1] |

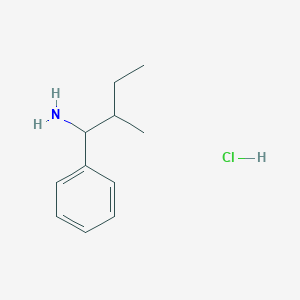

Chemical Structure

The chemical structure of 2-Methyl-1-phenyl-1-butylamine Hydrochloride is visualized below. The molecule possesses a chiral center at the C1 carbon, meaning it can exist as a racemic mixture or as individual enantiomers.

Caption: Structure of 2-Methyl-1-phenyl-1-butylamine Cation.

Proposed Synthesis and Purification Protocol

Retrosynthetic Analysis & Strategy

The target amine can be disconnected at the C-N bond, pointing to 1-phenyl-2-methyl-1-butanone as the key starting material. This ketone can be reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to yield the desired primary amine. The final step involves protonation with hydrochloric acid to form the stable hydrochloride salt.

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a self-validating system where the progress and purity can be checked at intermediate stages using standard analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To synthesize 2-Methyl-1-phenyl-1-butylamine Hydrochloride from 1-phenyl-2-methyl-1-butanone.

Materials:

-

1-phenyl-2-methyl-1-butanone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (2M solution in Et₂O)

Procedure:

-

Reaction Setup: To a solution of 1-phenyl-2-methyl-1-butanone (1.0 eq) in methanol (approx. 0.5 M), add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Rationale: Ammonium acetate serves as the ammonia source. A large excess is used to drive the equilibrium towards the formation of the imine intermediate. Methanol is a suitable polar protic solvent for all reactants.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Rationale: NaBH₃CN is a mild reducing agent that is selective for the protonated imine over the ketone, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is monitored by TLC until the starting ketone is consumed.

-

-

Workup and Extraction: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Add dichloromethane and saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Rationale: The aqueous workup removes inorganic salts. The basic wash with NaHCO₃ ensures the product is in its free amine form, which is soluble in the organic solvent.

-

-

Drying and Isolation of Free Amine: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 2-methyl-1-phenyl-1-butylamine as an oil.

-

Salt Formation and Purification: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A precipitate should form.

-

Rationale: The hydrochloride salt of the amine is typically a solid and insoluble in diethyl ether, allowing for its isolation and purification by precipitation.

-

-

Final Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-basic impurities. Dry the white solid under high vacuum to yield the final product, 2-Methyl-1-phenyl-1-butylamine Hydrochloride. Purity can be assessed by NMR and melting point analysis.

Analytical Characterization

Validated analytical methods are crucial for confirming the identity, purity, and quantity of the synthesized compound. As no public spectroscopic data exists, this section outlines the expected results and a robust analytical workflow.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons of the phenyl group, a multiplet for the methine proton at C1, and characteristic signals for the butyl chain protons, including a doublet for the C2-methyl group. The amine protons may appear as a broad singlet.

-

¹³C NMR: The spectrum will display 11 unique carbon signals, including those in the aromatic region, the chiral C1 carbon, and the aliphatic carbons of the 2-methylbutyl group.

-

Mass Spectrometry (MS): In ESI+ mode, the primary molecular ion peak ([M+H]⁺) for the free amine (C₁₁H₁₇N) would be expected at m/z 176.14.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary ammonium salt (around 2800-3000 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C aromatic ring stretches (around 1600 and 1450 cm⁻¹).

Quantitative Analysis by LC-MS/MS

For quantitative analysis in complex matrices (e.g., biological samples) or for high-sensitivity purity assessment, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Phenylalkylamines are well-suited for this technique.[5]

Caption: General workflow for LC-MS/MS analysis.

Protocol Outline: LC-MS/MS Method Development

-

Standard Preparation: Prepare a stock solution of the reference standard in methanol. Create a series of calibration standards by serial dilution in an appropriate solvent (e.g., 50:50 methanol:water).

-

Chromatography:

-

Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for good retention and separation of the analyte from potential impurities.

-

Mobile Phase: Employ a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Rationale: Formic acid aids in the protonation of the amine, leading to better peak shape and improved ionization efficiency in ESI+.

-

-

Mass Spectrometry:

-

Mode: Positive Electrospray Ionization (ESI+).

-

Optimization: Infuse a standard solution to determine the optimal precursor ion (m/z 176.14) and identify 2-3 stable, high-intensity product ions for Multiple Reaction Monitoring (MRM) transitions. This ensures both sensitivity and specificity.

-

-

Validation: Validate the method according to standard guidelines, assessing for linearity, limit of detection (LOD), limit of quantification (LLOQ), accuracy, precision, and matrix effects if applicable.[5]

Safety, Handling, and Toxicology

Crucial Note: No specific toxicological studies for 2-Methyl-1-phenyl-1-butylamine Hydrochloride have been published.[6] The physiological and toxicological properties of this compound have not been determined.[6] Therefore, it must be handled with extreme care, assuming it is hazardous.

-

General Hazards: Based on its chemical class (primary amine hydrochloride), the compound may be corrosive and cause severe skin burns and eye damage.[7][8] It should be considered harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields (or a face shield), and a laboratory coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This compound is intended strictly for research and development purposes and is not for human or veterinary use.[1][6]

Conclusion and Future Directions

2-Methyl-1-phenyl-1-butylamine Hydrochloride (CAS: 81880-29-7) is a research chemical with a well-defined structure but a lack of publicly available experimental data. This guide has synthesized the available information and provided robust, scientifically-defensible hypothetical protocols for its synthesis and analysis.

Future research is essential to fully characterize this compound. Key priorities should include:

-

Execution and validation of a synthetic route to produce well-characterized material.

-

Complete physicochemical characterization , including determination of melting point, solubility profiles, and pKa.

-

Full spectroscopic elucidation using NMR, IR, and high-resolution mass spectrometry.

-

Investigation into its biological activity , including pharmacological and toxicological profiling, to understand its potential applications and risks.

References

- 2-Methyl-1-phenyl-1-butylamineHydrochloride - CymitQuimica.

- 81880-29-7,2-Methyl-1-phenyl-1-butylamine Hydrochloride-AccelaChem|AccelaChemBio.

- 2-Methyl-1-phenyl-1-butylamine Hydrochloride - - Sigma-Aldrich.

- 2-Methyl-1-phenyl-1-butylamineHydrochloride (1 x 1 g) - Reagentia.

- 81880-29-7 | Sigma-Aldrich.

- 2-Methylamino-1-phenylbutane (hydrochloride) (CAS 84952-63-6) - Cayman Chemical.

- 2-Methylamino-1-phenylbutane (hydrochloride)

- SAFETY D

- 2-methyl butyl amine, 96-15-1 - The Good Scents Company.

- Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution - PubMed.

Sources

- 1. 2-Methyl-1-phenyl-1-butylamineHydrochloride | CymitQuimica [cymitquimica.com]

- 2. 81880-29-7,2-Methyl-1-phenyl-1-butylamine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Methyl-1-phenyl-1-butylamineHydrochloride (1 x 1 g) | Reagentia [reagentia.eu]

- 5. Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-methyl butyl amine, 96-15-1 [thegoodscentscompany.com]

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butylamine Hydrochloride

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Methyl-1-phenyl-1-butylamine Hydrochloride (CAS No. 81880-29-7). Due to the limited availability of public-domain data, this guide focuses on the fundamental chemical identity, structural elucidation, and known properties of the compound. It serves as a foundational reference for researchers and scientists, while also highlighting critical gaps in the existing scientific literature regarding its synthesis, pharmacological activity, and analytical profile. The aim is to provide a clear, authoritative starting point for further investigation into this chemical entity.

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for the parent amine of this compound is 2-methyl-1-phenylbutan-1-amine . As a hydrochloride salt, the full IUPAC name is 2-methyl-1-phenylbutan-1-amine hydrochloride .

Currently, there are no widely recognized synonyms for this compound in major chemical databases. It is primarily identified by its CAS number.

Chemical Structure

The molecular structure of 2-Methyl-1-phenyl-1-butylamine consists of a butyl chain with a methyl group at the second carbon position. A phenyl group and an amine group are both attached to the first carbon of the butyl chain. The hydrochloride salt is formed by the protonation of the amine group.

Caption: 2D structure of 2-Methyl-1-phenyl-1-butylamine Hydrochloride.

Physicochemical Properties

The available physicochemical data for 2-Methyl-1-phenyl-1-butylamine Hydrochloride is limited. The fundamental properties are summarized in the table below.[1][2]

| Property | Value | Source |

| CAS Number | 81880-29-7 | [1][2] |

| Molecular Formula | C₁₁H₁₈ClN | [1][2] |

| Molecular Weight | 199.72 g/mol | [1][2] |

Synthesis and Manufacturing

A detailed, validated, and published synthesis protocol specifically for 2-Methyl-1-phenyl-1-butylamine Hydrochloride could not be identified in the current scientific literature. However, the synthesis of structurally related phenylalkylamines often involves several general strategies.

A plausible, though unverified, synthetic approach could involve the following conceptual workflow:

Caption: A conceptual workflow for the synthesis of the target compound.

Causality Behind This Conceptual Workflow:

-

Starting Material: 1-Phenyl-2-methyl-1-butanone is a logical precursor as it contains the required carbon skeleton.

-

Reductive Amination: This is a standard and highly effective method for converting ketones into primary amines. The ketone is first reacted with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this process include hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) or hydride reagents like sodium borohydride.

-

Salt Formation: The final step involves reacting the resulting free base amine with hydrochloric acid (HCl). This protonates the basic nitrogen atom, forming the stable and often crystalline hydrochloride salt, which is typically easier to handle, purify, and store than the free base.

Note: This proposed pathway is theoretical and has not been experimentally validated from available sources. Researchers should develop and validate a specific protocol with appropriate safety measures.

Biological and Pharmacological Profile

Known Applications and Research Context

As of the latest literature review, there is no specific, publicly available information detailing the biological activity, mechanism of action, or therapeutic applications of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. The physiological and toxicological properties of this compound have not been determined.[3]

It is important to distinguish this compound from its structural isomer, 2-Methylamino-1-phenylbutane (CAS 84952-63-6), where the methyl group is on the nitrogen atom (an N-methyl amine). 2-Methylamino-1-phenylbutane has been identified as a methamphetamine analog and is used in forensic and research applications as an analytical reference standard.[3] However, this classification should not be extrapolated to 2-Methyl-1-phenyl-1-butylamine without direct evidence.

Signaling Pathways

There is no information available in the scientific literature to associate 2-Methyl-1-phenyl-1-butylamine Hydrochloride with any specific biological signaling pathways.

Analytical Methodologies

No specific analytical data, such as NMR or mass spectra, for 2-Methyl-1-phenyl-1-butylamine Hydrochloride (CAS 81880-29-7) are available in public databases. Standard analytical techniques for characterizing similar amine hydrochlorides would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure, including the connectivity of the alkyl chain, the position of the methyl group, and the presence of the phenyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base and analyze its fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H bonds of the ammonium salt and C-H bonds of the aromatic and aliphatic portions.

-

High-Performance Liquid Chromatography (HPLC): For assessing purity and for quantification.

Conclusion and Future Directions

2-Methyl-1-phenyl-1-butylamine Hydrochloride is a defined chemical entity with a confirmed CAS number and molecular formula. However, there is a significant dearth of publicly available scientific data regarding its synthesis, physicochemical properties, analytical characterization, and biological activity. This guide provides the foundational chemical information but underscores the need for further research to fully characterize this compound. Future work should focus on developing and publishing a validated synthesis protocol, conducting a full analytical characterization, and investigating its potential pharmacological or other applications.

References

Sources

An Investigative Guide to the Pharmacological Profile of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

Abstract

2-Methyl-1-phenyl-1-butylamine Hydrochloride is a phenethylamine derivative with structural similarities to known central nervous system stimulants. As a structural analog of methamphetamine, it is classified as a research chemical, and a comprehensive pharmacological profile has yet to be fully elucidated in the public domain.[1] This technical guide provides a strategic framework for researchers and drug development professionals to systematically characterize the pharmacological and toxicological properties of this compound. We will delve into proposed mechanisms of action based on its structural class, and outline detailed experimental protocols to validate these hypotheses, covering pharmacodynamics, pharmacokinetics, and safety profiles. This document serves as a roadmap for the scientific investigation of 2-Methyl-1-phenyl-1-butylamine Hydrochloride, emphasizing rigorous, self-validating experimental design.

Introduction and Structural Analogy

2-Methyl-1-phenyl-1-butylamine Hydrochloride belongs to the phenethylamine class of compounds, a group renowned for its diverse neuropharmacological activities. Its core structure, characterized by a phenyl ring attached to an amino butane chain, suggests a potential interaction with monoamine neurotransmitter systems, akin to amphetamine and its analogs. The hydrochloride salt form enhances its solubility in aqueous solutions, a critical property for in vitro and in vivo experimental formulations.

Notably, it is described as a methamphetamine analog, which immediately suggests a potential for stimulant properties.[1] The primary mechanism of action for many phenethylamines involves the modulation of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways through various mechanisms including reuptake inhibition and release agonism.[2] Therefore, a logical starting point for the investigation of 2-Methyl-1-phenyl-1-butylamine Hydrochloride is to assess its activity at the transporters for these key neurotransmitters.

| Compound Attribute | Information |

| Formal Name | α-ethyl-N-methyl-benzeneethanamine, monohydrochloride |

| CAS Number | 84952-63-6 |

| Molecular Formula | C11H17N • HCl |

| Formula Weight | 199.7 |

| Purity | ≥98% |

| Formulation | A crystalline solid |

Proposed Pharmacodynamics and Mechanistic Elucidation

Based on its structural similarity to other phenethylamines, we hypothesize that 2-Methyl-1-phenyl-1-butylamine Hydrochloride primarily acts as a monoamine reuptake inhibitor and/or releasing agent. The following experimental workflow is designed to test this hypothesis and to characterize its receptor binding profile.

Monoamine Transporter Interaction Assays

The initial and most critical step is to determine the compound's affinity and functional activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

-

Cell Culture and Membrane Preparation : Utilize HEK293 cells stably expressing human DAT, NET, or SERT. Culture cells to ~90% confluency, harvest, and prepare cell membrane fractions by homogenization and centrifugation.

-

Radioligand Binding Assay :

-

Incubate cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of 2-Methyl-1-phenyl-1-butylamine Hydrochloride.

-

Following incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis : Determine the inhibitory concentration (IC₅₀) of 2-Methyl-1-phenyl-1-butylamine Hydrochloride for each transporter by non-linear regression analysis of the competition binding curves. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Neurotransmitter Release Assays

To differentiate between a reuptake inhibitor and a releasing agent, functional assays measuring neurotransmitter release are essential.

-

Synaptosome Preparation : Isolate synaptosomes from rat striatum (for dopamine), hippocampus (for norepinephrine), and cortex (for serotonin).

-

Neurotransmitter Loading : Pre-load the synaptosomes with the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

-

Superfusion : Place the loaded synaptosomes in a superfusion apparatus and perfuse with a physiological buffer.

-

Compound Application : Introduce varying concentrations of 2-Methyl-1-phenyl-1-butylamine Hydrochloride into the perfusion buffer and collect fractions.

-

Quantification : Measure the amount of radiolabeled neurotransmitter released in each fraction using liquid scintillation counting.

-

Data Analysis : Quantify the evoked neurotransmitter release and compare it to a known releasing agent (e.g., d-amphetamine) and a known reuptake inhibitor (e.g., cocaine).

Pharmacokinetic Profile Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-Methyl-1-phenyl-1-butylamine Hydrochloride is crucial for interpreting its pharmacological effects and potential for toxicity.

In Vitro Metabolic Stability

An initial assessment of the compound's metabolic stability provides insights into its likely in vivo half-life.

-

Incubation : Incubate 2-Methyl-1-phenyl-1-butylamine Hydrochloride with liver microsomes (human and rat) in the presence of NADPH.

-

Time Points : Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis : Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

-

Data Analysis : Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study

A preliminary in vivo study in a rodent model is necessary to understand the compound's behavior in a whole organism.

-

Dosing : Administer a single dose of 2-Methyl-1-phenyl-1-butylamine Hydrochloride to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

-

Blood Sampling : Collect blood samples at predetermined time points post-dosing.

-

Plasma Analysis : Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.

-

Pharmacokinetic Parameters : Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).

Preliminary Toxicological Evaluation

While comprehensive toxicology studies are extensive, initial in vitro and in vivo assessments can identify major safety concerns.

In Vitro Cytotoxicity

A simple cytotoxicity assay can determine the compound's potential to cause cell death.

-

Cell Plating : Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate.

-

Compound Treatment : Treat the cells with a range of concentrations of 2-Methyl-1-phenyl-1-butylamine Hydrochloride for 24-48 hours.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

-

Measurement : Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Data Analysis : Calculate the CC₅₀ (concentration that causes 50% reduction in cell viability).

Acute In Vivo Toxicity

An acute toxicity study in rodents can provide an initial indication of the compound's in vivo toxicity and identify a no-observed-adverse-effect level (NOAEL). The developmental toxicity of related compounds like n-butylamine hydrochloride has been studied, suggesting potential for fetotoxicity at high doses, although the structural differences are significant.[3]

Conclusion and Future Directions

The pharmacological profile of 2-Methyl-1-phenyl-1-butylamine Hydrochloride remains largely uncharacterized. This guide presents a logical and systematic approach for its investigation, grounded in its structural relationship to known psychoactive phenethylamines. The proposed experimental workflows will enable researchers to elucidate its mechanism of action, define its pharmacokinetic properties, and conduct a preliminary assessment of its safety. The data generated from these studies will be critical in determining the potential therapeutic or toxicological significance of this compound. Further research into the synthesis and activity of related derivatives could also provide valuable structure-activity relationship insights.[4][5][6]

References

-

Yardley, J. T., Muth, E. A., Dudley, M. W., Johnson, D. N., & Faltico, G. (1988). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 31(9), 1748–1754. Retrieved from [Link]

-

BASF Aktiengesellschaft. (1995). Developmental toxicity of oral n-butylamine hydrochloride and inhaled n-butylamine in rats. Fundamental and Applied Toxicology, 25(1), 143-150. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenylpropan-1-amine. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl butyl amine. Retrieved from [Link]

-

Zhukovskaya, O. N., Eliseeva, N. V., Vassiliev, P. M., Pridvorov, G. V., Grechko, O. Y., Morkovnik, A. S., & Spasov, A. A. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmacia, 71(2), 481-492. Retrieved from [Link]

-

Kadyrova, Y. A., Burangulova, D. R., Sapozhnikov, S. V., Mironov, V. F., & Kataeva, O. N. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(13), 5183. Retrieved from [Link]

-

Rochais, C., Rault, S., & Dallemagne, P. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 28(9), 3824. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developmental toxicity of oral n-butylamine hydrochloride and inhaled n-butylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Metabolic Fate and Byproducts of 2-Methyl-1-phenyl-1-butylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butylamine Hydrochloride is a primary amine with a structural resemblance to known psychoactive substances and pharmaceutical agents. An understanding of its metabolic fate is critical for predicting its pharmacokinetic profile, potential toxicity, and for the development of analytical methods for its detection in biological matrices. This guide provides a comprehensive overview of the predicted metabolic pathways of 2-Methyl-1-phenyl-1-butylamine, based on established principles of xenobiotic metabolism and data from structurally analogous compounds. Due to a lack of direct studies on this specific molecule, this document serves as a predictive guide, leveraging expert analysis of related metabolic pathways to inform research and development.

The core structure, featuring a phenyl group attached to a butylamine chain with a methyl substitution, suggests that the metabolism will be primarily governed by the Cytochrome P450 (CYP) enzyme system, followed by Phase II conjugation reactions to facilitate excretion.

Predicted Metabolic Pathways

The metabolism of 2-Methyl-1-phenyl-1-butylamine is anticipated to proceed through several key Phase I and Phase II reactions. The primary routes of metabolism for structurally similar compounds like substituted amphetamines include aromatic hydroxylation, N-oxidation, deamination, and aliphatic hydroxylation, primarily catalyzed by CYP enzymes in the liver.[1] Among the CYP isozymes, CYP2D6 is known to play a major role in the metabolism of many amphetamine derivatives.[2][3]

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 2-Methyl-1-phenyl-1-butylamine, the following oxidative reactions are predicted:

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is a common metabolic pathway for compounds containing an aromatic moiety.[1][4] This reaction is catalyzed by CYP enzymes and typically occurs at the para-position (4-position) due to steric and electronic factors.[1]

-

N-Oxidation (Hydroxylation): Primary amines are susceptible to N-oxidation by CYPs to form hydroxylamines.[5][6][7] This can be a significant pathway and may lead to the formation of reactive metabolites.

-

Deamination: The enzymatic removal of the primary amine group is another plausible metabolic route. This process can lead to the formation of a ketone or an alcohol at the carbon previously attached to the nitrogen.

-

Aliphatic Hydroxylation: Hydroxylation can also occur on the butyl side chain at positions less sterically hindered.[1]

The interplay of these pathways will determine the primary metabolites formed.

Caption: Predicted Phase I metabolic pathways of 2-Methyl-1-phenyl-1-butylamine.

Phase II Metabolism

The hydroxylated metabolites formed during Phase I are expected to undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the metabolite, further increasing water solubility and facilitating excretion.

-

Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic metabolites (from aromatic hydroxylation) can also be sulfated by sulfotransferases (SULTs).

Caption: Predicted Phase II conjugation of Phase I metabolites.

Predicted Byproducts and Metabolites

Based on the predicted metabolic pathways, a series of metabolites can be anticipated. The identification of these byproducts is crucial for understanding the compound's complete metabolic profile.

| Metabolite Class | Specific Predicted Metabolite | Metabolic Pathway | Anticipated Detection Matrix |

| Phase I | 4-hydroxy-2-methyl-1-phenyl-1-butylamine | Aromatic Hydroxylation | Urine, Plasma |

| N-hydroxy-2-methyl-1-phenyl-1-butylamine | N-Oxidation | Plasma, Urine | |

| 2-Methyl-1-phenyl-1-butanone | Deamination | Urine | |

| 2-Methyl-1-phenyl-1-butanol | Deamination followed by reduction | Urine | |

| Hydroxy-2-methyl-1-phenyl-1-butylamine (on butyl chain) | Aliphatic Hydroxylation | Urine, Plasma | |

| Phase II | 4-hydroxy-2-methyl-1-phenyl-1-butylamine-O-glucuronide | Aromatic Hydroxylation, Glucuronidation | Urine |

| 4-hydroxy-2-methyl-1-phenyl-1-butylamine-O-sulfate | Aromatic Hydroxylation, Sulfation | Urine |

Experimental Protocols for Metabolic Investigation

To empirically determine the metabolic fate of 2-Methyl-1-phenyl-1-butylamine Hydrochloride, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolism Studies

In vitro metabolism studies using human liver microsomes (HLMs) or recombinant human CYP enzymes are the gold standard for elucidating metabolic pathways and identifying the enzymes responsible for a drug's clearance.[1]

Protocol: Incubation with Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), 2-Methyl-1-phenyl-1-butylamine Hydrochloride (at various concentrations, e.g., 1-50 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.[1]

-

-

Initiation of Reaction:

-

Start the metabolic reaction by adding 10 µL of an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS.

-

Caption: Workflow for in vitro metabolism studies using human liver microsomes.

In Vivo Metabolism Studies

In vivo studies in animal models, such as rats, are essential for understanding the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME).

Protocol: Rat Pharmacokinetic and Metabolite Identification Study

-

Dosing:

-

Administer a single dose of 2-Methyl-1-phenyl-1-butylamine Hydrochloride to male Sprague-Dawley rats via oral gavage or intravenous injection.

-

-

Sample Collection:

-

Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein into heparinized tubes.

-

Collect urine and feces over 24 or 48 hours in metabolic cages.

-

-

Sample Processing:

-

Centrifuge blood samples to obtain plasma.

-

Store plasma, urine, and fecal homogenates at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

For plasma and urine, perform protein precipitation with acetonitrile or methanol, followed by centrifugation.

-

For fecal samples, homogenize with an appropriate solvent, followed by extraction and cleanup.

-

-

Analysis:

-

Analyze the processed samples using LC-MS/MS for the quantification of the parent compound and identification of metabolites.

-

Analytical Methodologies for Metabolite Identification

The structural elucidation of metabolites requires sophisticated analytical techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite identification and quantification due to its high sensitivity and specificity.[8] High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements for elemental composition determination.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile metabolites or those that can be derivatized to increase volatility.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or unusual metabolites, isolation and analysis by NMR are often necessary.[8]

Conclusion

While direct experimental data on the metabolic fate of 2-Methyl-1-phenyl-1-butylamine Hydrochloride is currently unavailable, a robust predictive framework can be established based on the well-documented metabolism of structurally related primary amines and phenylalkylamine compounds. The primary metabolic pathways are predicted to be Phase I oxidation reactions, including aromatic hydroxylation, N-oxidation, deamination, and aliphatic hydroxylation, catalyzed predominantly by CYP450 enzymes. The resulting metabolites are then expected to undergo Phase II conjugation, primarily glucuronidation and sulfation, to facilitate their excretion.

The experimental protocols and analytical strategies outlined in this guide provide a clear path for the empirical investigation of the metabolism of 2-Methyl-1-phenyl-1-butylamine Hydrochloride. Such studies are imperative for a thorough understanding of its pharmacology and toxicology, and to support any future drug development or regulatory assessment. The self-validating nature of these protocols, which involve time-course studies and the use of well-characterized in vitro systems, ensures the generation of reliable and reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization [scirp.org]

- 4. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

"2-Methyl-1-phenyl-1-butylamine Hydrochloride" in vitro receptor binding assays

An In-Depth Technical Guide to In Vitro Receptor Binding Assays: Characterizing Novel Compounds such as "2-Methyl-1-phenyl-1-butylamine Hydrochloride"

Introduction: The Challenge of the Unknown

In the landscape of drug discovery and pharmacological research, scientists are frequently confronted with novel chemical entities whose biological activities are completely unknown. A prime example is a compound like "2-Methyl-1-phenyl-1-butylamine Hydrochloride." Its structure—a substituted phenylbutylamine—hints at potential psychoactive properties, suggesting possible interactions with neuronal receptors and transporters. However, without empirical data, its mechanism of action, potency, and selectivity remain speculative.

This guide provides a comprehensive, in-depth framework for the initial characterization of such novel compounds using in vitro receptor binding assays. These assays are the cornerstone of early-stage pharmacology, offering a robust, sensitive, and efficient means to identify and quantify the interactions between a ligand (the test compound) and its protein targets.[1][2][3] By moving beyond a simple checklist of steps, this document delves into the causality behind experimental design, the principles of data analysis, and the establishment of self-validating protocols to ensure the generation of trustworthy and reproducible data. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to transform an unknown molecule into a pharmacologically defined entity.

Part 1: Foundational Concepts and Strategic Planning

The Law of Mass Action: The Bedrock of Binding Assays

The interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR) is a reversible process governed by the Law of Mass Action.[4][5]

-

Association Rate: kon * [L] * [R]

-

Dissociation Rate: koff * [LR]

At equilibrium, the association and dissociation rates are equal. The ratio of these rate constants defines the equilibrium dissociation constant (Kd), a fundamental measure of a ligand's affinity for its receptor.

Kd = koff / kon = ([L] * [R]) / [LR]

A lower Kd value signifies a higher binding affinity. Radioligand binding assays are designed to measure these interactions at equilibrium.[4][6]

Strategic Target Selection: An Evidence-Based Hypothesis

For a novel compound like 2-Methyl-1-phenyl-1-butylamine Hydrochloride, a logical first step is to hypothesize potential targets based on its chemical structure. Its phenylalkylamine scaffold is a well-known pharmacophore present in many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs that interact with the monoamine system.

Therefore, a primary screening panel should logically include:

-

Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). These are common targets for stimulant and antidepressant drugs.[7][8][9]

-

G-Protein Coupled Receptors (GPCRs): Key dopamine (D1, D2), serotonin (e.g., 5-HT1A, 5-HT2A), and adrenergic (α1, α2, β) receptor subtypes.

This initial selection provides a focused yet sufficiently broad approach to uncovering the compound's primary pharmacological fingerprint.

Key Experimental Designs: Saturation vs. Competition

Two primary types of binding experiments are essential for full characterization:

-

Saturation Binding: This experiment determines the affinity (Kd) and density (Bmax) of a specific radioligand for its target receptor.[4][6][10] It involves incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached. This is a critical prerequisite for developing a robust competition assay.

-

Competition Binding: This experiment measures the ability of an unlabeled test compound (our "cold" ligand, 2-Methyl-1-phenyl-1-butylamine Hydrochloride) to compete with a "hot" radioligand for binding to the target receptor. The output is the IC50 value—the concentration of the test compound that displaces 50% of the specifically bound radioligand.[3][11][12] This IC50 is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

Part 2: Assay Methodologies and Core Components

The fundamental challenge in any binding assay is to accurately separate the radioligand that is bound to the receptor from the unbound (free) radioligand in the solution. Two gold-standard techniques dominate the field: filtration assays and Scintillation Proximity Assays (SPA).[11]

Methodology 1: Rapid Filtration Assays

This classical method involves rapidly filtering the assay mixture through a filter mat (typically glass fiber) using a vacuum manifold.[13][14][15][16] The receptor-containing membranes and any bound radioligand are trapped on the filter, while the free radioligand passes through. The radioactivity retained on the filter is then quantified.

-

Strengths: Robust, widely applicable to membrane-bound receptors, and considered a gold standard.[11]

-

Weaknesses: Requires multiple wash steps which can promote dissociation of the ligand-receptor complex if not optimized, potentially leading to an underestimation of affinity.

Methodology 2: Homogeneous Scintillation Proximity Assays (SPA)

SPA is a more modern, homogeneous technique that requires no physical separation step.[17][18][19] The receptor preparation is immobilized onto microscopic beads that contain a scintillant. When a radioligand binds to the receptor, it is brought into close enough proximity to the bead for the emitted beta particles (from isotopes like ³H or ¹²⁵I) to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause a signal.[17][20][21]

-

Strengths: No separation steps reduces assay time and variability, amenable to high-throughput screening, and measures binding at true equilibrium.[11][18]

-

Weaknesses: Requires specific SPA beads and can be susceptible to color or chemical quenching from test compounds.

Figure 1: Comparison of Filtration and Scintillation Proximity Assay (SPA) workflows.

Critical Reagents and Preparations

-

Receptor Source: The quality of the receptor preparation is paramount.

-

Transfected Cell Lines (e.g., HEK293, CHO): These offer a clean system expressing a single receptor subtype, avoiding the confounding presence of other receptors.

-

Native Tissue Homogenates (e.g., Rat Brain): Provide a more physiologically relevant context but represent a heterogeneous receptor population.[22][23][24] The preparation involves homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction where most receptors reside.[25][26]

-

-

Radioligand Selection: The choice of radioligand is critical for assay success.[1][27] Ideal characteristics include:

-

High Affinity (Low Kd): Ensures robust binding at low concentrations.

-

High Specific Activity (Ci/mmol): Provides a strong signal with minimal receptor occupancy.

-

Low Non-Specific Binding: Minimizes background noise.

-

Reversibility: Essential for accurate competition binding studies.

-

-

Assay Buffer: The buffer must maintain the integrity and functionality of the receptor. A typical buffer includes:

-

Buffering Agent: e.g., Tris-HCl or HEPES to maintain a physiological pH (typically 7.4).

-

Ions: e.g., MgCl₂ or NaCl, as many receptors require specific ions for optimal conformation and binding.

-

Protease Inhibitors: To prevent degradation of the receptor protein.

-

Blocking Agent (Optional): Such as Bovine Serum Albumin (BSA) to reduce non-specific binding of the radioligand to the assay tubes or plates.[28]

-

Part 3: Detailed Experimental Protocols

The following protocols are generalized for a filtration-based assay using a hypothetical target, the Dopamine Transporter (DAT), with membranes prepared from DAT-transfected HEK293 cells.

Protocol 1: Saturation Binding Assay ([³H]-WIN 35,428 at DAT)

Objective: To determine the Kd and Bmax for the radioligand [³H]-WIN 35,428 at the human Dopamine Transporter.

-

Preparation:

-

Thaw DAT-expressing cell membranes on ice and resuspend in ice-cold Assay Buffer (50 mM Tris, 120 mM NaCl, pH 7.4) to a final protein concentration of 10-20 µg per well. Keep homogenized with a Polytron or similar device.

-

Prepare serial dilutions of [³H]-WIN 35,428 in Assay Buffer. A typical concentration range would span from 0.1x Kd to 10x Kd (e.g., 0.1 nM to 30 nM across 8-12 concentrations).

-

Prepare a high-concentration solution of a displacing ligand for determining non-specific binding (NSB). For DAT, 10 µM Nomifensine or Cocaine is suitable.[29][30]

-

-

Assay Plate Setup (96-well plate):

-

Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate [³H]-WIN 35,428 dilution, and 100 µL of the membrane preparation.

-

Non-Specific Binding (NSB) Wells: Add 50 µL of the 10 µM Nomifensine solution, 50 µL of the [³H]-WIN 35,428 dilution, and 100 µL of the membrane preparation.

-

Run all concentrations in triplicate.

-

-

Incubation:

-

Incubate the plate at a defined temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). This should be empirically determined in preliminary kinetic experiments.

-

-

Filtration and Washing:

-

Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.

-

Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and apply vacuum.

-

Wash the filters 3-4 times with ice-cold Assay Buffer to remove all unbound radioligand.

-

-

Quantification:

-

Dry the filter mat completely.

-

Add scintillation cocktail to each well and count the retained radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

Protocol 2: Competition Binding Assay (2-Methyl-1-phenyl-1-butylamine HCl vs. [³H]-WIN 35,428 at DAT)

Objective: To determine the binding affinity (Ki) of 2-Methyl-1-phenyl-1-butylamine HCl for the Dopamine Transporter.

-

Preparation:

-

Prepare DAT membranes as described above.

-

Prepare a single working concentration of [³H]-WIN 35,428, ideally at or below its experimentally determined Kd (e.g., 2 nM).

-

Prepare serial dilutions of the unlabeled test compound, 2-Methyl-1-phenyl-1-butylamine HCl. A wide concentration range is essential, for example, from 0.1 nM to 100 µM.

-

Prepare control solutions: Assay Buffer for "Total Binding" control and 10 µM Nomifensine for "NSB" control.

-

-

Assay Plate Setup:

-

To each well, add: 50 µL of the appropriate test compound dilution (or control solution), 50 µL of the [³H]-WIN 35,428 working solution, and 100 µL of the membrane preparation.

-

-

Incubation, Filtration, and Quantification:

-

Follow steps 3, 4, and 5 from the Saturation Binding protocol.

-

-

Data Analysis:

-

Calculate the percent specific binding at each concentration of the test compound.

-

Plot the percent specific binding (Y-axis) against the log concentration of 2-Methyl-1-phenyl-1-butylamine HCl (X-axis).

-

Fit the resulting sigmoidal curve using non-linear regression ("log(inhibitor) vs. response -- Variable slope") to determine the IC50 value.[4]

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation .[12][33][34][35]

-

Part 4: Data Analysis, Interpretation, and Validation

Accurate data analysis is as crucial as the wet lab execution. It transforms raw counts into meaningful pharmacological constants.

The Cheng-Prusoff Equation: From IC50 to Ki

The IC50 is an operational parameter that is dependent on the concentration of the radioligand used in the assay.[12][35] To determine the intrinsic affinity of the test compound (Ki), which is an absolute value, the Cheng-Prusoff equation is used for competitive binding assays.[33][34]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50: The experimentally determined concentration of the test compound that inhibits 50% of specific binding.

-

[L]: The concentration of the radioligand used in the assay.

-

Kd: The equilibrium dissociation constant of the radioligand for the receptor (determined from the saturation assay).

This conversion is essential for comparing the affinities of different compounds across various experiments.[33]

Figure 2: Logical workflow for calculating the affinity constant (Ki) from raw assay data.

Schild Analysis: Validating Competitive Antagonism

For a more rigorous validation that the test compound acts as a competitive antagonist, a Schild analysis can be performed.[5][36][37] This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist (the test compound). A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope not significantly different from 1.0 for a true competitive antagonist.[36][38] The x-intercept provides the pA2 value, which is a measure of the antagonist's affinity.[5]

Data Presentation: Clarity and Comparability

All quantitative data should be summarized in clear, structured tables.

Table 1: Hypothetical Saturation Binding Data for [³H]-WIN 35,428 at DAT

| Parameter | Value | Units |

|---|---|---|

| Kd | 2.5 ± 0.3 | nM |

| Bmax | 1250 ± 80 | fmol/mg protein |

Table 2: Hypothetical Competition Binding Profile of 2-Methyl-1-phenyl-1-butylamine HCl

| Target | Radioligand Used ([L]) | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| DAT | [³H]-WIN 35,428 (2.0 nM) | 85 ± 12 | 47 |

| NET | [³H]-Nisoxetine (1.0 nM) | 250 ± 35 | 156 |

| SERT | [³H]-Citalopram (0.5 nM) | 1500 ± 210 | 1154 |

| D₂ Receptor | [³H]-Spiperone (0.2 nM) | >10,000 | >8,000 |

| 5-HT₂ₐ Receptor | [³H]-Ketanserin (0.5 nM) | 850 ± 95 | 607 |

This hypothetical data suggests the compound is a moderately potent monoamine transporter ligand with a preference for DAT > NET >> SERT, and weak activity at the tested GPCRs.

Part 5: Ensuring Trustworthiness and Scientific Rigor

A protocol is only as good as its validation. To ensure trustworthiness, every assay system must be rigorously controlled.

-

Assay Validation: Key parameters like the Z-factor should be calculated during assay development to ensure the signal window is robust enough for screening. A Z-factor > 0.5 is generally considered excellent.[10]

-

Minimizing Non-Specific Binding: NSB should ideally be less than 20-30% of the total binding at the Kd concentration of the radioligand to ensure a clean signal.[10] If NSB is high, optimization steps like pre-treating filters with PEI, adding BSA to the buffer, or lowering the membrane concentration are necessary.

-

Equilibrium Conditions: It is critical to confirm that the incubation time is sufficient to reach equilibrium, especially for high-affinity ligands. This can be verified with kinetic association/dissociation experiments.[10]

-

Reproducibility: All key experiments should be repeated independently to ensure the results are reproducible. Final affinity values should be reported as the mean ± standard error from multiple experiments.

Conclusion

The process of characterizing a novel compound like 2-Methyl-1-phenyl-1-butylamine Hydrochloride through in vitro receptor binding assays is a systematic journey from hypothesis to quantitative data. It begins with structurally-guided target selection and progresses through meticulous assay development, execution, and rigorous data analysis. By understanding the principles behind saturation and competition binding, mastering techniques like filtration or SPA, and correctly applying analytical tools like the Cheng-Prusoff equation, researchers can reliably determine the binding affinity and selectivity profile of any new molecule. This foundational data is indispensable, providing the critical first insights into a compound's potential therapeutic utility or toxicological risk, and paving the way for all subsequent stages of drug development.

References